2-Methoxyphenazine

Beschreibung

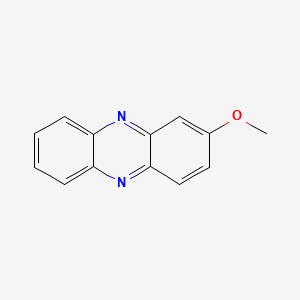

2-Methoxyphenazine (C₁₃H₁₀N₂O) is a phenazine derivative characterized by a methoxy group (-OCH₃) at the C2 position of its tricyclic aromatic structure. Phenazines are heterocyclic compounds with two fused benzene rings and two nitrogen atoms at positions 1 and 2. The methoxy substituent in this compound enhances its stability and modulates electronic properties, influencing its biological and chemical behavior .

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxyphenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSXHEXJOFMTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC3=CC=CC=C3N=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284278 | |

| Record name | 2-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2876-18-8 | |

| Record name | 2-Methoxyphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2876-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402856 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002876188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenazine can be achieved through several methods. One common approach involves the Buchwald-Hartwig cross-coupling reaction between aniline derivatives and 2-bromo-3-nitroanisole, followed by reductive cyclization using sodium borohydride . Another method includes the oxidative cyclization of 1,2-diaminobenzene with methoxy-substituted benzene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed N-arylation and multicomponent approaches are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxyphenazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenazine-5,10-dioxide derivatives.

Reduction: Reduction reactions can convert it back to its parent phenazine structure.

Substitution: Electrophilic substitution reactions can introduce additional functional groups to the phenazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated reagents and Lewis acids are often employed in substitution reactions.

Major Products:

Oxidation: Phenazine-5,10-dioxide derivatives.

Reduction: Parent phenazine structure.

Substitution: Various substituted phenazine derivatives with enhanced biological activities.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Phenazine Derivatives

2-Methoxyphenazine serves as a significant building block in the synthesis of more complex phenazine derivatives. These derivatives are often used in the development of novel materials and pharmaceuticals. The synthetic procedures typically involve regioselective reactions that allow for the introduction of various substituents, enhancing biological activity and stability .

Table 1: Synthesis Overview of Phenazine Derivatives

| Compound | Methodology | Yield (%) | Biological Activity |

|---|---|---|---|

| This compound | Buchwald-Hartwig Coupling | 85% | Antitumor properties |

| 3-Methoxyphenazine | Reduction followed by oxidation | 90% | Antimicrobial activity |

| 7-Methoxyphenazine | Tandem-like oxidation | 80% | Antioxidant effects |

Biological Applications

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It is particularly effective in studies aimed at understanding bacterial resistance mechanisms and developing new antibiotics. The compound's mechanism involves the generation of reactive oxygen species (ROS), which can disrupt bacterial cellular functions .

Antitumor Activity

this compound and its derivatives have been investigated for their antitumor properties. Studies indicate that certain substituted phenazines can inhibit tumor growth in various cancer models. For instance, one study reported a significant increase in lifespan in mouse models of Lewis lung carcinoma when treated with a methoxy-substituted phenazine derivative .

Medical Applications

Therapeutic Potential

The compound has been explored for its potential therapeutic applications in treating neurodegenerative diseases and as an antidepressant. Its interaction with NMDA receptors suggests it could play a role in managing conditions characterized by excitotoxicity, such as ischemia or brain damage during hypoxic events .

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound in animal models subjected to induced ischemia. The results showed that administration of the compound significantly reduced neuronal death and improved functional recovery post-ischemia .

Industrial Applications

Dyes and Pigments

Due to its stability and reactivity, this compound is also utilized in the production of dyes and pigments. The compound's unique color properties make it suitable for use in various industrial applications, including textiles and coatings.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dyes | Used as a colorant in textiles due to its vibrant hue and stability |

| Pigments | Employed in coatings for enhanced durability and aesthetic appeal |

Wirkmechanismus

The mechanism of action of 2-Methoxyphenazine involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS cause oxidative damage to DNA, proteins, and lipids, ultimately leading to cell death . The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phenazine-1-Carboxylic Acid (PCA)

Molecular Formula : C₁₃H₈N₂O₂

Substituent : Carboxylic acid (-COOH) at the C1 position.

Key Differences:

- Biological Activity : PCA is a broad-spectrum antimicrobial agent with documented antimalarial activity . In contrast, 2-methoxyphenazine shows specificity in clustering with metabolites from S. mobaraensis .

- Biosynthesis : PCA is predominantly biosynthesized by microbial cocultures, whereas this compound is produced via synthetic routes and specific microbial interactions .

- Ecological Role : PCA is associated with microbial competition in diverse environments, while this compound’s role is linked to specialized interactions between endophytes and pathogens .

2-Hydroxyphenazine

Molecular Formula : C₁₂H₈N₂O

Substituent : Hydroxyl (-OH) at the C2 position.

Key Differences:

- Synthesis : 2-Hydroxyphenazine is synthesized by deprotection of this compound , replacing the methoxy group with a hydroxyl group .

- Function: It serves as a precursor to methanophenazine, a redox cofactor in methanogenic archaea. The hydroxyl group increases polarity, enhancing solubility compared to its methoxy counterpart .

- Stability : The methoxy group in this compound provides greater stability under oxidative conditions compared to the hydroxyl group .

Comparative Data Table

Biologische Aktivität

2-Methoxyphenazine is a compound that has garnered attention in the scientific community due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, is a derivative of phenazine known for its vibrant color and stability. It serves as a building block for synthesizing more complex phenazine derivatives, which can exhibit enhanced biological activities .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a valuable compound for investigating bacterial resistance mechanisms .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

2. Antitumor Activity

Research has shown that this compound possesses antitumor properties. It induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA and proteins .

Case Study: Antitumor Effects

In a study involving neuroblastoma cells, treatment with this compound resulted in significant cell death, with IC values indicating potent cytotoxicity. The mechanism involved activation of the intrinsic apoptotic pathway, characterized by increased caspase-3 activation and decreased Bcl-2 expression .

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has shown potential in reducing oxidative stress in neuronal cell lines, suggesting applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity of this compound

| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| 0 | 100 | 10 |

| 10 | 85 | 8 |

| 50 | 70 | 5 |

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS). This process leads to oxidative stress within cells, which can trigger apoptotic pathways and inhibit microbial growth. The compound interacts with various cellular components, impacting signaling pathways that regulate cell survival and proliferation .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.